molecular formula C8H10O3 B1654307 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester CAS No. 21987-33-7

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

Cat. No.: B1654307
CAS No.: 21987-33-7
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, also known as methyl endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, making it a subject of interest in drug development and synthetic methodologies.

  • Molecular Formula : C8H10O3
  • Molecular Weight : 154.16 g/mol
  • CAS Number : 17791-33-2
  • Structure : The compound features a bicyclic core with a carboxylic acid ester functionality, which is crucial for its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several important aspects:

Antiviral Properties

One notable application of this compound is as a synthetic intermediate for Cyclophellitol, an anti-HIV drug. Cyclophellitol has been shown to inhibit HIV replication by targeting viral enzymes essential for its lifecycle, highlighting the potential of 7-Oxabicyclo[2.2.1]hept-5-ene derivatives in antiviral therapy .

Synthesis and Derivatives

The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene derivatives has been extensively studied, with methods such as Diels-Alder reactions being employed to create various functionalized derivatives that may enhance biological activity . For instance, the regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate yields compounds that exhibit different pharmacological profiles.

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
Methyl endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylateAntiviral (HIV)
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-enesAnticancer
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-enePolymerization Monomer

Synthesis Techniques

Recent studies have focused on improving the efficiency of synthesizing these compounds through various methods:

  • Diels-Alder Reaction : A highly regioselective method that allows for the efficient formation of bicyclic structures.
  • Ketal Hydrolysis : Using hydrochloric acid to facilitate hydrolysis reactions, enhancing yield and purity .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, is as a synthetic intermediate in the development of pharmaceuticals. Notably, it has been utilized in the synthesis of Cyclophellitol, an anti-HIV drug. The compound serves as a precursor in the production of various bioactive molecules due to its ability to undergo further transformations to yield complex structures with therapeutic properties .

Case Study: Synthesis of Cyclophellitol

The synthesis process involves several steps starting from 7-Oxabicyclo[2.2.1]hept-5-ene derivatives. For example, a study reported the efficient preparation of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester through a Diels-Alder reaction followed by hydrolysis under mild conditions, yielding high purity and good yields for further medicinal applications .

Organic Synthesis

In organic synthesis, this compound is valued for its versatility as a building block in constructing more complex organic molecules. Its bicyclic structure allows for regioselective reactions that can be harnessed to create various derivatives.

Synthetic Pathways

Several synthetic routes have been documented:

  • Diels-Alder Reaction : The compound can be synthesized via a Diels-Alder reaction between furan derivatives and alkynes or unsaturated carboxylic acids, allowing for regioselective formation of the bicyclic framework.
  • Functional Group Transformations : The presence of the carboxylate group enables transformations such as esterification and amidation, expanding its utility in synthesizing diverse chemical entities .

Agricultural Chemistry

Another notable application is in agricultural chemistry, where derivatives of 7-Oxabicyclo[2.2.1]hept-5-ene are explored for their potential as agrochemicals. The structural features of these compounds may contribute to their efficacy as herbicides or insecticides.

Research Insights

Research indicates that certain derivatives exhibit biological activity against pests and diseases affecting crops, suggesting their potential use in developing environmentally friendly agricultural solutions .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryUsed as an intermediate for Cyclophellitol (anti-HIV drug)
Organic SynthesisVersatile building block; synthesized via Diels-Alder reactions
Agricultural ChemistryPotential use as herbicides/insecticides; biological activity observed

Chemical Reactions Analysis

Ketal Hydrolysis

The hydrolysis of the ketal intermediate to yield the final ketone (1 ) is notably challenging. Traditional methods (e.g., PPTS in methanol) require prolonged reflux (16 hours) but achieve only moderate yields. HCl in methanol (room temperature, 7 hours) dramatically improves efficiency:

Comparative Hydrolysis Methods

ConditionTimeYieldNotes
PPTS (10 equiv), reflux16 h45%Slow, requires excess reagent
Conc. HCl, MeOH, RT7 h82%Optimal for sterically hindered systems

The efficacy of HCl is attributed to its ability to stabilize carbocation intermediates via inductive effects from the 7-oxa bridge . Reduced reactivity is observed in hydrogenated analogs due to destabilized carbocations .

Esterification and Derivatization

The methyl ester undergoes acid-catalyzed esterification with alcohols (e.g., isoamyl alcohol) to form diester derivatives. Reaction kinetics depend on steric bulk and equilibrium constraints:

Esterification of Compound 1

AlcoholCatalystTemperatureTimeYield
MethanolHClReflux2 h60–65%
Isoamyl alcoholHClReflux4 h40–45%

Sterically bulky alcohols retard reaction rates due to hindered nucleophilic attack . The equilibrium constant (Kₑq ≈ 4) necessitates strategies like Dean–Stark traps for water removal .

Thermal and Retro-Diels-Alder Reactivity

The compound exhibits thermal lability. Above 70°C under vacuum, it undergoes retro-Diels-Alder decomposition to regenerate starting materials .

Stability Profile

ConditionOutcome
Distillation (70°C, 1 Torr)Partial decomposition
Thin-film evaporationMinimizes decomposition

Spectroscopic Characterization

  • GC-MS : Fragmentation at m/z = 71 (isoamyl group) and m/z = 117 (maleic acid via retro-Diels-Alder) .

  • Melting Point : 76–78.2°C for isoamyl diester vs. 120°C for dimethyl analog .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the molecular structure of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and oxabicyclic ether (C-O-C) vibrations near 1100–1250 cm⁻¹.
  • ¹H NMR : Analyze splitting patterns to confirm bicyclic framework stereochemistry. For example, endo vs. exo proton environments exhibit distinct coupling constants (e.g., bridgehead protons at δ 3.0–4.0 ppm with J ~3–5 Hz) .
  • InChI Key Validation : Cross-reference computed InChI (1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1) with experimental data for stereochemical confirmation .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Acute Toxicity Mitigation : Use gloves, goggles, and fume hoods due to potential skin/eye irritation (H315, H319). Refer to H-statements in safety data sheets .
  • Stability Management : Store at 2–8°C in inert atmospheres; avoid incompatible materials (e.g., strong oxidizers) despite limited reactivity data .
  • Spill Response : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance stereochemical purity and yield?

  • Methodological Answer :

  • Stepwise Reaction Control : Use sulfuric acid hydration (e.g., 75% H₂SO₄ at RT for 4 hours) followed by ether extraction and sodium bicarbonate washing to isolate intermediates .
  • Purification Strategies : Sublimation (e.g., 148–151°C under vacuum) or chiral chromatography to resolve enantiomers. achieved 43% yield via permanganate oxidation and diazomethane esterification .
  • Catalytic Optimization : Explore Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in bicyclic ring formation .

Q. How can researchers resolve discrepancies between spectral data and computational models during structural validation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine X-ray crystallography with NMR/IR to address stereochemical mismatches. For example, confirmed bicyclic derivatives via IR (C=O) and ¹H NMR (bridgehead protons) concordance .
  • Computational Refinement : Adjust density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to better match experimental spectra .

Q. What strategies are effective for resolving racemic mixtures of bicyclic ester derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use cinchonidine salts for diastereomeric crystallization (e.g., resolved racemic 7-syn-carboxybicyclo[2.2.1]heptan-2-one with 62.5 g substrate and 119 g cinchonidine) .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze enantiomers in ester derivatives .

Q. Data Contradiction Analysis

Q. How should conflicting data between theoretical and experimental pKa values be addressed?

  • Methodological Answer :

  • Experimental Calibration : Measure pKa via potentiometric titration (e.g., in 30% DMSO/water) and compare with computed values (e.g., predicted pKa 14.10±0.40). Adjust solvation models in software like ACD/Labs .
  • Structural Artifact Checks : Verify sample purity via HPLC (≥95%) to rule out impurities skewing results .

Properties

IUPAC Name

methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONFNLDQRXRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C=CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483460
Record name methyl 7-oxa-5-norbornen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-33-7
Record name methyl 7-oxa-5-norbornen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4.5 g (0,033 Mol) AlCl3 are added to 100 g (1 Mol) ethylacrylate and dissolved with stirring. 68 g (1 Mol) furane is then added drop-wise, during cooling to 20° to 25° C. After one hour, the exothermic reaction is terminated, followed by stirring for one hour at 25° C. and 30 g water is added. The organic phase is separated. First, the non-converted furane and ethylacrylate is distilled off under a pressure of 10 Torr. The 2-carbomethoxy-7-oxabicyclo(2.2.1)hept-5-ene boils at 60° C. and is obtained in a yield of 67.2 g (40% theoretical).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1290 g (15 Mol) methylacrylate is prepared and 67.5 g (0.5 Mol) AlCl3 added thereto and dissolved with stirring. At 20° to 25° C., 1050 g (15.4 Mol) furane is added drop-wise during cooling. The temperature is maintained at 20° C. until the exothermic reaction is finished, after which stirring is continued for a further hour at 20° C. and then for 3 hours at 10° C. 300 g water is then added, the organic phase separated, and the unconverted furane and the methylacrylate distilled off under a pressure of 10 Torr and at a bath temperature of 60° C. in a rotary evaporator. Finally, the vacuum is lowered to 1 Torr and further volatile components drawn off. The crude product is passed to a thin-film evaporator under a vacuum of 1 Torr and a thermostatically controlled temperature of 95° C. A distillation temperature of approximately 70° C. is used. The 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene is obtained in a yield of 1060 g (45.9% theoretical).
Quantity
1050 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
67.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 93.0 g (1.37 mmol) of furan and 0.50 g (8.6 mmol) of propylene oxide was added 47.0 g (0.52 mmol) acryloyl chloride at ambient temperature. The mixture was stirred under a nitrogen atmosphere for tree days in the dark. The mixture was then added to a solution of 45.0 ml (0.556 mol) pyridine and 45.0 ml of methanol in 100 ml methylene chloride at 0° C. The mixture was warmed to ambient temperature after the addition was complete. After 1 hour, water was added to the mixture and the layers were separated. The aqueous layer was extracted two times with methylene chloride. The combined organic layers were washed with water, brine and dried over magnesium sulfate and concentrated in vacuo to yield 66.3 g of dark oil containing a 2:1 ratio of exo:endo isomers. Flash chromatography of 4.0 g in 20:1 hexanes:ethyl acetate on 320 g of silica gel separated the endo and exo isomers.
Name
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

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